Conodiparine A
Description
Conodiparine A is a bioactive alkaloid compound with the molecular formula C44H54N4O7 and a molecular weight of 750.9222 . It is a member of the iboga alkaloid family, which is known for its complex structure and significant pharmacological properties . This compound has been isolated from plants belonging to the genus Tabernaemontana, which are widely distributed in tropical and subtropical regions .
Properties
CAS No. |
213748-27-7 |
|---|---|
Molecular Formula |
C44H54N4O7 |
Molecular Weight |
750.9 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-7-[(1S,12R,14S,15E,18S)-15-ethylidene-18-(hydroxymethyl)-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-[(1S)-1-hydroxyethyl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C44H54N4O7/c1-7-25-21-47(3)37-17-32-26-10-8-9-11-34(26)45-38(32)31(16-33(25)44(37,22-49)42(52)55-6)30-15-29-27-12-13-48-20-24-14-28(23(2)50)40(48)43(19-24,41(51)54-5)39(27)46-35(29)18-36(30)53-4/h7-11,15,18,23-24,28,31,33,37,40,45-46,49-50H,12-14,16-17,19-22H2,1-6H3/b25-7-/t23-,24+,28+,31+,33-,37-,40-,43+,44-/m0/s1 |
InChI Key |
YCZBPVXCHDXNAB-MBMBMRNXSA-N |
Isomeric SMILES |
C/C=C\1/CN([C@H]2CC3=C([C@H](C[C@@H]1[C@]2(CO)C(=O)OC)C4=C(C=C5C(=C4)C6=C(N5)[C@@]7(C[C@H]8C[C@@H]([C@@H]7N(C8)CC6)[C@H](C)O)C(=O)OC)OC)NC9=CC=CC=C39)C |
Canonical SMILES |
CC=C1CN(C2CC3=C(C(CC1C2(CO)C(=O)OC)C4=C(C=C5C(=C4)C6=C(N5)C7(CC8CC(C7N(C8)CC6)C(C)O)C(=O)OC)OC)NC9=CC=CC=C39)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Conodiparine A involves intricate synthetic routes due to its complex structure. The synthetic routes typically include multiple steps such as cyclization, oxidation, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Chemical Reactions
Chemical reactions can be broadly categorized into several types, including synthesis, decomposition, single displacement, double displacement, and combustion reactions . Each type of reaction has its unique characteristics and conditions under which it occurs.
Factors Influencing Chemical Reactions
Several factors can influence the rate and outcome of chemical reactions:
-
Temperature : Increasing temperature generally increases the reaction rate by providing more energy for the reactants to collide and react.
-
Concentration : Higher concentrations of reactants can increase the reaction rate by increasing the frequency of collisions.
-
Catalysts : Substances that speed up reactions without being consumed in the process.
-
Pressure : For reactions involving gases, increasing pressure can increase the reaction rate by increasing the frequency of collisions.
Optimization of Chemical Reactions
Optimization of chemical reactions often involves the use of Design of Experiments (DoE) techniques. These methods help in identifying the optimal conditions for achieving the desired product yield and purity. For example, in the optimization of the reaction between 2,4-difluoronitrobenzene and pyrrolidine, factors such as residence time, temperature, and equivalents of pyrrolidine were varied to maximize the yield of the desired product .
Mechanistic Analysis of Chemical Reactions
Understanding the mechanism of a chemical reaction involves identifying the steps through which reactants are converted into products. This can include the formation of intermediates and transition states. Computational methods, such as the reaction path Hamiltonian and united reaction valley approach, are used to dissect complex reaction mechanisms .
Novel Reaction Discovery
Recent advancements in computational chemistry have enabled the discovery of novel chemical reactions using AI and machine learning techniques. These methods can predict new reaction pathways and conditions, which can then be validated experimentally .
Data Tables and Research Findings
Since specific data on "Conodiparine A" is not available, here is a hypothetical example of how data might be presented for a chemical reaction:
| Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|
| Temperature: 50°C, Time: 2 hours | 80 | 90 |
| Temperature: 75°C, Time: 1 hour | 85 | 95 |
| Temperature: 100°C, Time: 30 minutes | 70 | 80 |
This table would typically show how varying reaction conditions affect the yield and purity of the desired product.
Scientific Research Applications
Conodiparine A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Research has shown its potential in modulating biological pathways, making it a subject of interest in cellular and molecular biology studies.
Medicine: this compound exhibits various pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of Conodiparine A involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The detailed molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the precise mechanisms .
Comparison with Similar Compounds
Conodiparine A is unique among iboga alkaloids due to its specific structural features and pharmacological profile. Similar compounds include:
Ibogaine: Known for its psychoactive properties and potential in addiction treatment.
18-Methoxycoronaridine: Investigated for its anti-addictive and anti-leishmanial activities.
Conodutarines A and B: These compounds have similar structural motifs but differ in their linkage patterns and biological activities.
In comparison, this compound stands out due to its distinct stereochemistry and broader range of pharmacological effects .
Q & A
Q. What experimental approaches are recommended for the initial structural elucidation of Conodiparine A?
To characterize this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR for functional group analysis and stereochemistry) and X-ray crystallography for absolute configuration determination. Key steps include:
Q. How should researchers design isolation protocols for this compound from natural sources?
Isolation protocols must account for the compound’s polarity, stability, and matrix complexity. A phased approach is recommended:
Q. What analytical techniques are critical for assessing this compound’s stability under varying conditions?
Stability studies require:
- Accelerated degradation testing (e.g., exposure to heat, light, and pH extremes).
- Quantification of degradation products via LC-MS/MS .
- Statistical modeling (e.g., Arrhenius plots) to predict shelf-life .
Advanced Research Questions
Q. How can contradictory spectral data in this compound characterization be resolved?
Contradictions (e.g., NMR signal splitting vs. X-ray data) may arise from conformational flexibility or impurities. Mitigation strategies include:
Q. What methodologies optimize the synthetic yield of this compound analogs for structure-activity studies?
Yield optimization requires iterative design:
Q. How should researchers address discrepancies in bioactivity data across different assay systems?
Discrepancies may stem from assay sensitivity or off-target effects. A systematic approach involves:
Q. What strategies enhance the reproducibility of this compound’s pharmacological effects in vivo?
To improve translational relevance:
- Standardize animal models by controlling genetic backgrounds and environmental factors .
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing regimens with efficacy .
- Publish raw data and detailed protocols in open-access repositories to enable independent validation .
Data Analysis and Interpretation
Q. How can researchers statistically validate the significance of this compound’s bioactivity in high-throughput screens?
Q. What frameworks are recommended for prioritizing this compound derivatives in drug discovery pipelines?
Prioritization should balance efficacy, safety, and synthetic feasibility:
Q. How should conflicting results in this compound’s mechanism of action studies be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
